molecular formula C16H16NaO7+ B11825654 sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid

sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid

Cat. No.: B11825654
M. Wt: 343.28 g/mol
InChI Key: QXOGLIQXCUNJKH-HUYVDWRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT typically involves the glucuronidation of 2-naphthol. This process can be carried out using glucuronic acid derivatives under specific reaction conditions. Industrial production methods often involve the use of enzymes such as glucuronosyltransferases to catalyze the reaction . The reaction conditions usually include a controlled pH environment and the presence of cofactors to facilitate the enzymatic activity.

Chemical Reactions Analysis

2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT involves its interaction with beta-glucuronidase enzymes. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glucuronic acid moiety, leading to the release of 2-naphthol. This reaction is often used as a basis for various biochemical assays to measure enzyme activity .

Comparison with Similar Compounds

2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT can be compared with other similar compounds such as:

These compounds share similar structural features and are used in similar biochemical assays. 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT is unique in its specific applications and the conditions under which it is used.

Properties

Molecular Formula

C16H16NaO7+

Molecular Weight

343.28 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-naphthalen-1-yloxane-2-carboxylic acid

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(20)23-16(13(11)19,15(21)22)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,17-20H,(H,21,22);/q;+1/t11-,12-,13+,14-,16+;/m1./s1

InChI Key

QXOGLIQXCUNJKH-HUYVDWRWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@]3([C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)C(=O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3(C(C(C(C(O3)O)O)O)O)C(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.